molecular formula C16H16N2O B1342495 [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine CAS No. 1093414-20-0

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine

Cat. No.: B1342495
CAS No.: 1093414-20-0
M. Wt: 252.31 g/mol
InChI Key: DEFDJWJYYWKOBO-UHFFFAOYSA-N
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Description

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine typically involves the reaction of indole derivatives with various reagents. One common method is the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using boron hydrides . Another method involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxo derivatives, while reduction typically yields the corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine apart from other indole derivatives is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-1-(2,3-dihydroindol-1-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-15(13-7-2-1-3-8-13)16(19)18-11-10-12-6-4-5-9-14(12)18/h1-9,15H,10-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFDJWJYYWKOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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